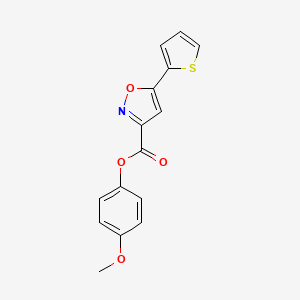![molecular formula C23H21FN2O4S B11348980 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11348980.png)
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a fluorinated dibenzo thiazine core and a methoxyphenyl ethyl acetamide side chain, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. The starting materials include 9-fluoro-6H-dibenzo[c,e][1,2]thiazine and 4-methoxyphenyl ethylamine. The synthetic route may involve the following steps:
Nitration: Introduction of a nitro group to the dibenzo thiazine core.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the acetamide linkage with 4-methoxyphenyl ethylamine.
Oxidation: Introduction of the dioxido groups to the thiazine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases where its specific molecular interactions are beneficial.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated dibenzo thiazine core may bind to active sites, while the methoxyphenyl ethyl acetamide side chain can enhance binding affinity or specificity. The pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds include other fluorinated dibenzo thiazines and methoxyphenyl derivatives. Compared to these compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 9-fluoro-6H-dibenzo[c,e][1,2]thiazine
- 4-methoxyphenyl ethylamine
- Other acetamide derivatives with different substituents
This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical reactions, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H21FN2O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-18-9-6-16(7-10-18)12-13-25-23(27)15-26-21-11-8-17(24)14-20(21)19-4-2-3-5-22(19)31(26,28)29/h2-11,14H,12-13,15H2,1H3,(H,25,27) |
InChI Key |
AJNOAPDXUGWCSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11348902.png)



![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11348915.png)
![1-(benzylsulfonyl)-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348921.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11348934.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11348939.png)
![1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11348946.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11348953.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11348956.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348963.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide](/img/structure/B11348966.png)
![Ethyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11348970.png)
